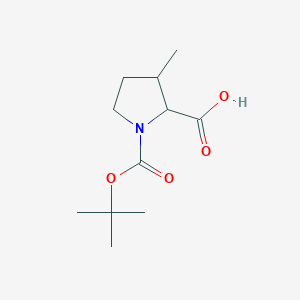
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as N-protected amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Chemical Reactions Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Applications De Recherche Scientifique
Synthesis of Amino Acid Derivatives
This compound is a derivative of proline . It can be used in the synthesis of tert-butoxycarbonyl derivatives of amino acids . These derivatives are important in the field of medicinal chemistry, as they can be used to create a variety of biologically active compounds .
Drug Discovery
The pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The versatility of this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Bioactive Molecules
This compound can be used in the synthesis of bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
Chlorination of 2-Methylpropan-2-ol
The compound contains a 2-methylpropan-2-yl group, which is similar to 2-methylpropan-2-ol. This suggests that it could potentially be used in reactions involving the chlorination of 2-methylpropan-2-ol .
Chemical Research
Given its complex structure and the presence of multiple functional groups, this compound could be used in various chemical research applications, including the study of reaction mechanisms, the development of new synthetic methods, and the exploration of structure-activity relationships .
Mécanisme D'action
Target of Action
It’s known that the tert-butyloxycarbonyl (boc) group is commonly employed to diminish the nucleophilicity of sp2-hybridized nitrogen atoms of various structures .
Mode of Action
The compound acts as a protecting group in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This process protects the amine group during the synthesis, preventing unwanted reactions with other reactive groups.
Biochemical Pathways
The compound plays a significant role in the synthesis of peptides and other complex organic molecules. It’s involved in the protection and deprotection of amine functional groups, which are key functionalities in several compounds such as natural products, amino acids, and peptides .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the successful protection of the amine group during organic synthesis, allowing for the creation of complex organic molecules without unwanted side reactions. The compound has been used in the synthesis of peptides and other complex organic molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s deprotection can be achieved using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The reaction conditions, including temperature and the presence of other chemicals, can also affect the compound’s action .
Orientations Futures
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Future research could focus on developing safer and more efficient methods for the synthesis and deprotection of Boc-protected compounds.
Propriétés
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-6-12(8(7)9(13)14)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXAVWDHOQFJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid | |
CAS RN |
1593363-79-1 |
Source


|
| Record name | 1-[(tert-butoxy)carbonyl]-3-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2366758.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)
![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)
![Methyl 4-ethyl-5-methyl-2-[(3-phenylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B2366765.png)

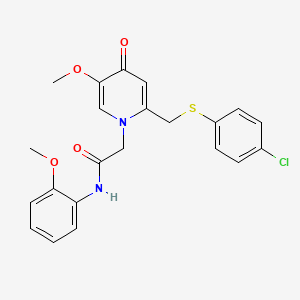

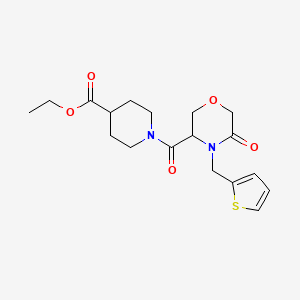
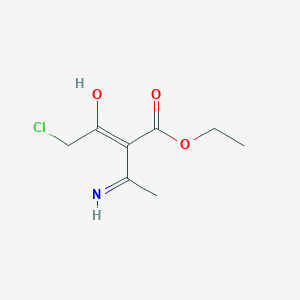
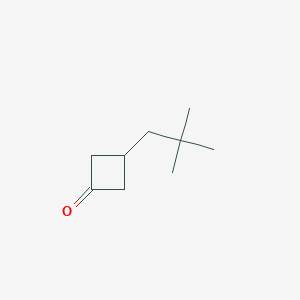
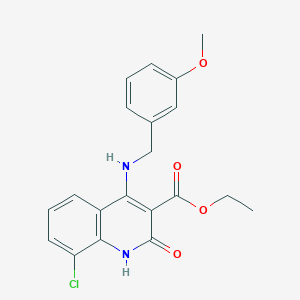
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2366774.png)